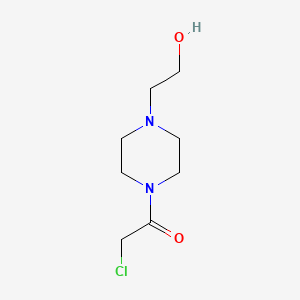

1-Piperazineethanol,4-(chloroacetyl)-(9ci)

Description

Contextualization of Substituted Piperazine (B1678402) Derivatives in Chemical Synthesis

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component in a vast number of biologically active compounds and approved drugs. nih.govresearchgate.netrsc.org Piperazine derivatives exhibit a wide range of therapeutic applications, including antihistamine, anticancer, antidepressant, and antiviral properties. researchgate.netrsc.org

The utility of the piperazine nucleus stems from several key features. The two nitrogen atoms can act as hydrogen bond acceptors or donors (in the case of N-H), which can facilitate strong interactions with biological targets like receptors and enzymes. mdpi.com This property also tends to increase the water solubility and bioavailability of drug candidates. mdpi.com Furthermore, the nitrogen atoms provide convenient points for chemical substitution, allowing chemists to systematically modify a molecule's properties to optimize its pharmacological profile. rsc.org Beyond pharmaceuticals, N-functionalized piperazines serve as versatile intermediates in organic reactions, ligands for metal complexation, and building blocks for polymers in materials science. nih.gov The synthesis of substituted piperazines is a well-developed area of organic chemistry, with numerous methods available for their construction and functionalization. organic-chemistry.org

Academic Significance of the Chloroacetyl Moiety in Molecular Construction

The chloroacetyl group, typically introduced using chloroacetyl chloride, is a cornerstone reagent in organic synthesis due to its bifunctional nature. wikipedia.orgchemicalbook.com It contains two electrophilic sites: a highly reactive acyl chloride and a less reactive alkyl chloride. This dual reactivity allows for sequential, controlled reactions.

The acyl chloride functionality reacts readily with nucleophiles such as amines and alcohols to form stable amide or ester bonds, respectively. chemicalbook.comchemicalbook.com This acylation reaction is a fundamental transformation for linking molecular fragments. The second functional group, the chloromethyl site, serves as a soft electrophile. researchgate.net The carbon-chlorine bond can be targeted by a wide range of nucleophiles in substitution reactions, enabling the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. chemicalbook.com This versatility makes chloroacetyl chloride an essential building block for producing pharmaceuticals, agrochemicals like herbicides, and various other specialty chemicals. wikipedia.orgchemicalbook.comsrdrugs.in Its ability to act as a linker, connecting different molecular components through its two reactive ends, is a key reason for its academic and industrial importance. chemicalbook.comresearchgate.net

Overview of Research Trajectories for N-Acylated Piperazineethanol Structures

N-acylated piperazineethanol structures, such as 1-Piperazineethanol, 4-(chloroacetyl)-(9ci), are a class of compounds that combine the desirable features of the piperazine core with the reactivity of an acyl group. The N-acylation of piperazines is a common strategy to create complex derivatives with specific conformational behaviors due to the restricted rotation around the newly formed amide bond. nih.gov

The research trajectory for these compounds is primarily focused on their use as synthetic intermediates. The parent compound, 1-Piperazineethanol (also known as N-(2-hydroxyethyl)piperazine), provides the foundational structure. chemeo.comnist.govnih.gov

| Property | Value |

| IUPAC Name | 2-piperazin-1-ylethanol |

| CAS Number | 103-76-4 |

| Molecular Formula | C6H14N2O |

| Molecular Weight | 130.19 g/mol |

Data sourced from PubChem CID 7677 nih.gov

By acylating the secondary amine of 1-Piperazineethanol with chloroacetyl chloride, the compound 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) is formed. This molecule is designed for subsequent reactions. The chloroacetyl group's terminal chlorine atom is a reactive site for nucleophilic substitution. This allows researchers to attach the entire N-acylated piperazineethanol moiety to other molecules of interest, effectively using it as a specialized linker or building block. For example, similar structures are used in the synthesis of complex pharmaceutical agents where the piperazine ring is a central pharmacophore. The ethanol (B145695) group can also be further functionalized, adding another layer of synthetic versatility to this class of compounds. Research in this area often involves multi-step syntheses where the N-acylated piperazineethanol structure is a key intermediate en route to a final target molecule with specific biological or material properties.

Structure

3D Structure

Properties

CAS No. |

77580-36-0 |

|---|---|

Molecular Formula |

C8H15ClN2O2 |

Molecular Weight |

206.67 g/mol |

IUPAC Name |

2-chloro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C8H15ClN2O2/c9-7-8(13)11-3-1-10(2-4-11)5-6-12/h12H,1-7H2 |

InChI Key |

GTPBAYNQHIBLAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)CCl |

Origin of Product |

United States |

Systematic Nomenclature and Structural Characterization of 1 Piperazineethanol, 4 Chloroacetyl 9ci

Historical Context and Current IUPAC Naming Conventions (Referencing 9CI)

The designation "1-Piperazineethanol, 4-(chloroacetyl)-(9ci)" originates from the nomenclature system used by the Chemical Abstracts Service during its 9th Collective Index period (1972-1976). This system was developed to create a more systematic and unambiguous method for indexing chemical substances, moving away from many trivial names that were common at the time. The "(9ci)" suffix explicitly indicates that the name conforms to the rules established during this era.

While the 9CI name is a valid and historically significant identifier, the current standard for chemical nomenclature is maintained by the International Union of Pure and Applied Chemistry (IUPAC). The preferred IUPAC name for this compound is 2-(4-(2-chloroacetyl)piperazin-1-yl)ethan-1-ol . This name is derived by identifying the longest carbon chain with the highest priority functional group as the parent structure. In this case, the ethanol (B145695) group attached to the piperazine (B1678402) ring is the principal functional group.

| Nomenclature System | Name |

| 9th Collective Index (9CI) | 1-Piperazineethanol, 4-(chloroacetyl)- |

| IUPAC | 2-(4-(2-chloroacetyl)piperazin-1-yl)ethan-1-ol |

Elucidation of Molecular Structure and Key Functional Groups

The molecular structure of 2-(4-(2-chloroacetyl)piperazin-1-yl)ethan-1-ol consists of a central piperazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This core structure is substituted at both nitrogen atoms.

At the N1 position, an ethanol group (-CH₂CH₂OH) is attached. At the N4 position, a chloroacetyl group (-C(O)CH₂Cl) is bonded. The presence of these specific substituents dictates the chemical properties and reactivity of the molecule.

The key functional groups present in the molecule are:

Piperazine Ring: A saturated heterocycle that acts as the core of the molecule.

Tertiary Amines: The two nitrogen atoms within the piperazine ring are both tertiary amines, as they are bonded to three carbon atoms.

Hydroxyl Group (-OH): A primary alcohol group attached to the ethyl substituent. This group can participate in hydrogen bonding and esterification reactions.

Amide Group (-C(O)N-): The chloroacetyl group is attached to the piperazine nitrogen via an amide linkage. This functional group is generally stable but can be hydrolyzed under certain conditions.

Organochloride (-CH₂Cl): The presence of a chlorine atom on the acetyl group makes this an alkyl halide. The carbon-chlorine bond is a reactive site, susceptible to nucleophilic substitution reactions.

| Property | Value |

| Molecular Formula | C₈H₁₅ClN₂O₂ |

| Molecular Weight | 206.67 g/mol |

| CAS Number | 39735-86-1 |

Classification within Heterocyclic Amide and Halogenated Organic Compound Systems

Based on its structural components, 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) can be classified into several chemical categories:

Heterocyclic Compound: The presence of the piperazine ring, which contains atoms of more than one element (carbon and nitrogen) in a cyclic structure, places it in this broad class of compounds. Specifically, it is a derivative of piperazine.

Amide: The molecule contains an amide functional group, formed by the linkage of the chloroacetyl group to a nitrogen atom of the piperazine ring.

Halogenated Organic Compound: The inclusion of a chlorine atom classifies it as a halogenated organic compound. More specifically, it is an alpha-chloro amide.

Alcohol: The presence of the hydroxyl (-OH) group on the ethanol substituent means it is also classified as an alcohol.

This multi-faceted classification highlights the chemical versatility and potential reactivity of the molecule, stemming from the combination of these distinct functional groups within a single molecular entity.

Advanced Synthetic Methodologies for 1 Piperazineethanol, 4 Chloroacetyl 9ci

Precursor Chemistry: Preparative Routes to 1-Piperazineethanol

1-Piperazineethanol, also known as N-(2-hydroxyethyl)piperazine, serves as the key building block for the title compound. Its synthesis requires the selective functionalization of one of the two secondary amine groups of the piperazine (B1678402) core.

The preparation of 1-piperazineethanol is commonly achieved through two effective strategies: alkylation with a haloethanol or ring-opening of an epoxide.

Alkylation Strategy: This method involves the direct N-alkylation of piperazine with a 2-haloethanol, typically 2-chloroethanol. The reaction is a nucleophilic substitution where one of the nitrogen atoms of piperazine attacks the electrophilic carbon of the 2-haloethanol, displacing the halide ion. To favor the desired mono-substituted product and minimize the formation of the 1,4-disubstituted byproduct, a significant excess of piperazine is often employed. The reaction can be performed in the presence of an acid acceptor, such as an inorganic base (e.g., sodium carbonate or potassium carbonate), in an inert solvent like toluene (B28343) or xylene. google.com

Ring-Opening Strategy: An alternative and often efficient route is the reaction of piperazine with ethylene (B1197577) oxide. In this process, the piperazine nitrogen acts as a nucleophile, attacking one of the carbon atoms of the strained epoxide ring, leading to its opening and the formation of the 2-hydroxyethyl substituent. This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or water. The stoichiometry must be carefully controlled to prevent further reaction of the newly formed 1-piperazineethanol with another molecule of ethylene oxide.

Achieving monosubstitution on the symmetrical piperazine ring is a common challenge in the synthesis of its derivatives. nih.gov Since both nitrogen atoms are chemically equivalent, reactions can potentially lead to a mixture of mono- and di-substituted products. Several principles are applied to control the regioselectivity and maximize the yield of the desired N-monosubstituted product like 1-piperazineethanol.

One of the most straightforward methods is the use of a large excess of the piperazine starting material relative to the alkylating or acylating agent. This statistical control ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one, thus favoring mono-functionalization. nih.gov

Acylation Strategies: Introduction of the 4-(chloroacetyl) Moiety

The final step in the synthesis of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) is the introduction of the chloroacetyl group onto the remaining secondary amine of the 1-piperazineethanol precursor. This is accomplished through a nucleophilic acyl substitution reaction.

The most direct method for this transformation is the acylation of 1-piperazineethanol with a chloroacetyl halide, predominantly chloroacetyl chloride. researchgate.net In this reaction, the N4 nitrogen of 1-piperazineethanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This reaction results in the formation of a stable amide bond. The process generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation of the starting amine and to drive the reaction to completion. Therefore, the reaction is almost always conducted in the presence of a base (an acid scavenger), such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate. biorxiv.orgsphinxsai.com

The general reaction is as follows: 1-Piperazineethanol + Chloroacetyl chloride → 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) + HCl

The success of the acylation reaction is highly dependent on carefully controlled parameters to maximize product yield and purity while minimizing side reactions.

Temperature: The reaction of amines with acyl chlorides is typically exothermic. To control the reaction rate and prevent potential side reactions, the addition of chloroacetyl chloride is often performed at reduced temperatures, commonly between 0 °C and 5 °C. sphinxsai.comnih.gov After the initial addition, the reaction mixture may be allowed to warm to room temperature to ensure completion. biorxiv.orgsphinxsai.com

Solvent: Aprotic solvents are preferred for this reaction to avoid any competing reactions with the highly reactive acyl chloride. Common choices include chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform, or ethers like tetrahydrofuran (B95107) (THF). biorxiv.orgsphinxsai.comnih.gov The choice of solvent can influence reactant solubility and reaction kinetics.

Stoichiometry: The molar ratios of the reactants are critical. Typically, a slight excess of the acylating agent (chloroacetyl chloride) may be used to ensure full conversion of the 1-piperazineethanol. An equivalent or slight excess of a non-nucleophilic base is required to neutralize the HCl produced during the reaction. sphinxsai.com

The following table summarizes typical conditions reported for the chloroacetylation of amines, which are applicable to the synthesis of the title compound.

| Parameter | Typical Condition | Rationale/Notes |

|---|---|---|

| Reactants | 1-Piperazineethanol, Chloroacetyl chloride | Direct acylation to form the amide bond. |

| Base | Triethylamine (TEA), DBU, K₂CO₃ | Acts as an acid scavenger to neutralize HCl byproduct. |

| Solvent | Dichloromethane (DCM), Chloroform, THF | Aprotic solvents prevent reaction with the acyl chloride. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermicity, followed by warming to complete the reaction. |

| Reaction Time | 2 to 6 hours | Progress is typically monitored by Thin Layer Chromatography (TLC). sphinxsai.com |

The formation of the amide bond between 1-piperazineethanol and chloroacetyl chloride proceeds via a well-established two-step mechanism known as nucleophilic acyl substitution. libretexts.orgopenstax.orgmasterorganicchemistry.com This mechanism is characterized by an addition-elimination sequence. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The reaction is initiated when the lone pair of electrons on the secondary nitrogen atom of 1-piperazineethanol performs a nucleophilic attack on the electrophilic carbonyl carbon of chloroacetyl chloride. libretexts.org This breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. openstax.orgbyjus.com During this step, the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the most suitable leaving group, the chloride ion (Cl⁻), is expelled. openstax.orgmasterorganicchemistry.combyjus.com

Isolation and Purification Techniques for the Target Compound

The isolation and purification of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) from the reaction mixture are critical steps to ensure the final product meets the required standards of purity for subsequent applications. The synthesis, typically an acylation reaction between 1-Piperazineethanol and chloroacetyl chloride, results in a crude product mixture containing the desired compound, unreacted starting materials, the hydrochloride salt of the piperazine, and other potential by-products. A multi-step purification strategy involving extraction, crystallization, and chromatography is generally employed.

Initial Work-up and Extraction

Following the completion of the synthesis, the initial work-up typically involves quenching the reaction to neutralize the hydrogen chloride (HCl) generated during acylation. This is often achieved by adding an aqueous basic solution, such as sodium bicarbonate or potassium carbonate, or by washing with water if a tertiary amine like triethylamine was used as an acid scavenger.

A standard liquid-liquid extraction is then performed to separate the target compound from water-soluble impurities. The reaction mixture is partitioned between an organic solvent, such as ethyl acetate (B1210297) or dichloromethane (DCM), and water. The organic layer, containing the crude product, is separated and washed sequentially with dilute acid (to remove any unreacted 1-Piperazineethanol), a basic solution (to remove acidic impurities), and finally with brine to remove residual water. The organic phase is then dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid or oil. orgsyn.orgnih.gov

Crystallization and Precipitation

Crystallization is a primary and highly effective technique for purifying the solid 1-Piperazineethanol, 4-(chloroacetyl)-(9ci). The choice of solvent is crucial for effective purification. The crude product is dissolved in a minimum amount of a suitable hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor.

For N-acyl piperazine derivatives, common recrystallization solvents include ethanol, isopropanol, or mixtures such as ethanol/water. sphinxsai.com In some procedures, the product is isolated by precipitation. This can be achieved by pouring the concentrated reaction mixture into a large volume of a non-solvent, such as cold water or an aliphatic hydrocarbon like hexane, causing the product to precipitate out of the solution. sphinxsai.com The resulting solid is then collected by filtration, washed with a small amount of cold solvent to remove adhering mother liquor, and dried under vacuum. orgsyn.orgorgsyn.org

Chromatographic Methods

For achieving higher purity or for separating closely related impurities, column chromatography is the method of choice. Silica (B1680970) gel is the most commonly used stationary phase for N-acyl piperazine derivatives. nih.govbiorxiv.org The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. A carefully selected mobile phase (eluent), typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is then passed through the column. biorxiv.org The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, leading to their separation. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for high-purity applications, although it is a more costly and less scalable method than flash column chromatography. Analytical techniques such as HPLC and Gas Chromatography (GC) are essential for assessing the final purity of the compound. nih.gov

The following table summarizes purification techniques and conditions reported for structurally similar N-acyl piperazine and piperidine (B6355638) derivatives, which serve as a guide for the purification of the target compound.

| Compound Type | Purification Method | Solvents / Conditions | Outcome / Notes | Reference |

|---|---|---|---|---|

| N-Aryl Chloroacetamide | Crystallization | Product precipitated from cold water, then recrystallized from ethanol. | Yielded solid powder product after filtration and washing. | sphinxsai.com |

| N-Chloroacetyl Piperidine Derivative | Crystallization | Crude solid was filtered and washed with methyl t-butyl ether (MTBE). | Afforded an off-white solid with 94% yield. | orgsyn.org |

| N-Acyl Piperazine Derivative | Flash Column Chromatography | Stationary Phase: Silica gel; Mobile Phase: 0-30% Ethyl Acetate in Hexanes. | Separated the title compound from reaction by-products. | biorxiv.org |

| Piperazine-substituted Dihydrofuran | Column Chromatography | Stationary Phase: Silica gel; Mobile Phase: Chloroform-Acetone (85:15). | Purified the residue after extraction and evaporation. Further purified by preparative TLC. | nih.gov |

| N-Methyl Piperazine Derivative | Precipitation as Acetate Salt | Dissolved in acetone, then precipitated by adding glacial acetic acid. | Effectively separated the derivative from crude mixtures. | google.com |

Chemical Reactivity and Derivatization Pathways of 1 Piperazineethanol, 4 Chloroacetyl 9ci

Reactivity Profiles of the Chloroacetyl Functionality

The chloroacetyl group is a potent electrophile due to the presence of a good leaving group (chloride) on the carbon alpha (α) to the carbonyl. This functionality is the primary site for reactions involving nucleophilic attack and is also susceptible to hydrolysis.

The α-carbon of the chloroacetyl group is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. Chloroacetamides are recognized as effective alkylating agents that can react with a variety of soft and hard nucleophiles. enamine.net This reactivity is frequently exploited in biochemical applications for the covalent modification of proteins, particularly at cysteine residues. thermofisher.com

The general mechanism involves the attack of a nucleophile on the α-carbon, leading to the displacement of the chloride ion and the formation of a new covalent bond. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Common nucleophiles that readily react with this moiety include:

Sulfur Nucleophiles: Thiols and thiolates are particularly effective nucleophiles for this reaction. For instance, reaction with cysteine-containing peptides proceeds efficiently to form stable thioether linkages. acs.org

Nitrogen Nucleophiles: Primary and secondary amines, as well as the imidazole (B134444) side chain of histidine, can act as nucleophiles, resulting in the formation of a new carbon-nitrogen bond. thermofisher.com

Oxygen Nucleophiles: Alcohols and phenols, in their alkoxide or phenoxide forms, can displace the chloride to form ethers. Carboxylates can also react to form ester linkages, though this is less common than reaction at the carbonyl carbon of an ester. thermofisher.com

| Nucleophile Class | Example Nucleophile | Reaction Product Structure | Product Class |

|---|---|---|---|

| S-Nucleophile | R-SH (Thiol) |  | Thioether |

| N-Nucleophile | R-NH₂ (Primary Amine) |  | Secondary Amine |

| O-Nucleophile | R-OH (Alcohol) |  | Ether |

Systematic studies on related chloroacetamide herbicides reveal distinct hydrolytic mechanisms depending on the pH. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), the primary degradation pathway is the SN2 displacement of the chloride by a hydroxide (B78521) ion to form the corresponding 4-(hydroxyacetyl) derivative. In some cases, cleavage of the amide bond itself can also occur, yielding 1-piperazineethanol and hydroxyacetic acid. researchgate.net

Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (e.g., HCl), cleavage of the amide bond is the more prominent pathway. This reaction typically involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. This process would release 1-piperazineethanol and chloroacetic acid. researchgate.netyoutube.com

While chloroacetamides can exhibit limited stability in aqueous buffers, the thioether linkage formed after reaction with a thiol has been shown to be stable against hydrolysis. acs.orgnih.gov This indicates that the primary point of hydrolytic instability is the carbon-chlorine bond rather than the amide linkage itself under many conditions.

The structure of 1-Piperazineethanol, 4-(chloroacetyl)- contains both a strong electrophilic center (the α-carbon of the chloroacetyl group) and a tethered nucleophile (the terminal hydroxyl group). This arrangement makes the molecule susceptible to intramolecular cyclization.

In the presence of a base, the terminal hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the α-carbon, displacing the chloride ion in an intramolecular SN2 reaction. This process, an intramolecular Williamson ether synthesis, results in the formation of a new six-membered ring. The product of this cyclization is a piperazine (B1678402) derivative fused to a morpholinone ring. Such intramolecular reactions of amides are a common strategy for the synthesis of N-heterocycles. rsc.org

Transformations Involving the Hydroxyl Group

The primary alcohol of the ethanol (B145695) substituent is a versatile functional group that can undergo a variety of transformations, including esterification, etherification, and oxidation.

The terminal hydroxyl group can act as a nucleophile to form esters and ethers.

Esterification: This is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) yields the corresponding ester. This is an equilibrium process that can be driven to completion by removing water as it is formed. masterorganicchemistry.com

Acylation: More rapid and irreversible ester formation occurs with the use of highly electrophilic acylating agents like acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acidic byproduct (HCl or a carboxylic acid). chemguide.co.uk

Etherification: The formation of an ether bond at the hydroxyl position typically involves converting the alcohol into a better nucleophile (an alkoxide) or activating the substrate to be etherified. In the Williamson ether synthesis, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a halide from an alkyl halide (R-X) in an SN2 reaction.

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Esterification (Fischer) | R-COOH, H⁺ catalyst | Ester |

| Esterification (Acylation) | R-COCl, Base | Ester |

| Esterification (Acylation) | (R-CO)₂O, Base | Ester |

| Etherification (Williamson) | 1. NaH; 2. R-X | Ether |

The primary hydroxyl group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) in non-aqueous solvent, or conditions used in Swern or Dess-Martin periodinane oxidations. The resulting product would be 2-(4-(chloroacetyl)piperazin-1-yl)acetaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents capable of this include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated in situ from CrO₃ and H₂SO₄ - the Jones oxidation), or nitric acid. The product of this reaction is 2-(4-(chloroacetyl)piperazin-1-yl)acetic acid.

These newly formed functional groups can then be used in a variety of subsequent reactions. The aldehyde can undergo reductive amination, Wittig reactions, or further oxidation. The carboxylic acid can be converted into esters, amides, or acyl chlorides, opening up further pathways for derivatization.

| Oxidizing Agent/System | Product Functional Group | Product Name |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | 2-(4-(chloroacetyl)piperazin-1-yl)acetaldehyde |

| Swern Oxidation | Aldehyde | 2-(4-(chloroacetyl)piperazin-1-yl)acetaldehyde |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | 2-(4-(chloroacetyl)piperazin-1-yl)acetic acid |

| Chromic Acid (Jones Reagent) | Carboxylic Acid | 2-(4-(chloroacetyl)piperazin-1-yl)acetic acid |

Reactivity of the Unsubstituted Piperazine Nitrogen

The piperazine ring in 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) contains two nitrogen atoms. One is acylated with a chloroacetyl group, which significantly reduces its nucleophilicity due to the electron-withdrawing nature of the adjacent carbonyl group. The other nitrogen, bearing a 2-hydroxyethyl group, is a secondary amine and represents a primary site for further chemical modification. This nitrogen atom retains its nucleophilic character and can readily participate in reactions to form a diverse range of polysubstituted piperazine derivatives.

The presence of the secondary amine allows for selective functionalization through various reactions, most notably N-alkylation and N-arylation. These reactions are foundational in medicinal chemistry for the synthesis of complex molecules with specific biological activities.

N-Alkylation:

The unsubstituted piperazine nitrogen can be readily alkylated using a variety of alkylating agents, such as alkyl halides or epoxides, typically in the presence of a base. The base serves to deprotonate the secondary amine, increasing its nucleophilicity and facilitating the nucleophilic substitution reaction. For instance, in structurally related compounds like 1-(2-hydroxyethyl)piperazine, alkylation with electrophiles like epibromohydrin (B142927) proceeds efficiently in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetonitrile (B52724). mdpi.comnih.gov This reaction pathway is crucial for introducing new alkyl chains, which can modulate the physicochemical properties and biological activity of the parent molecule.

A general scheme for the N-alkylation of a 4-acyl-1-piperazineethanol derivative is as follows:

Reactants: 4-acyl-1-piperazineethanol, Alkylating Agent (e.g., R-X, where X is a leaving group like Br, I, or OTs)

Base: An inorganic or organic base (e.g., K₂CO₃, Na₂CO₃, Et₃N)

Solvent: A polar aprotic solvent (e.g., Acetonitrile, DMF)

Product: 1-(Alkyl)-4-acyl-1-piperazineethanol

Research on analogous compounds, such as N-acetylpiperazine, has demonstrated successful N-alkylation with various alkyl halides in the presence of potassium carbonate, followed by hydrolysis of the acetyl group to yield N-alkylpiperazines.

N-Arylation:

The introduction of an aryl group onto the unsubstituted piperazine nitrogen can be achieved through several established methods, including Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) reactions. The Buchwald-Hartwig cross-coupling reaction, which utilizes a palladium or copper catalyst, is a versatile method for forming C-N bonds between amines and aryl halides or triflates.

For SNAr reactions, the arylating agent must contain a leaving group and be activated by electron-withdrawing groups on the aromatic ring. The reaction of the secondary amine with such activated aryl halides leads to the formation of N-arylpiperazine derivatives.

The selective functionalization of the unsubstituted nitrogen atom is a key strategy in the synthesis of polysubstituted piperazine derivatives. By carefully choosing the reaction conditions and the alkylating or arylating agent, a wide array of derivatives can be synthesized from 1-Piperazineethanol, 4-(chloroacetyl)-(9ci), each with potentially unique properties and applications.

| Reaction Type | Substrate | Reagent | Base | Solvent | Yield (%) | Reference |

| N-Alkylation | 1-(2-hydroxyethyl)piperazine | Epibromohydrin derivative | K₂CO₃ | Acetonitrile | 61-79 | mdpi.comnih.gov |

| N-Alkylation | N-Acetylpiperazine | Butyl bromide | K₂CO₃ | Acetonitrile | Not specified | |

| N-Alkylation | 1-(2-hydroxyethyl)piperazine | 4-(methylthio)benzyl chloride | Triethylamine (B128534) | Ethanol | Not specified |

Spectroscopic and Analytical Characterization of 1 Piperazineethanol, 4 Chloroacetyl 9ci and Its Intermediates

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) and its key intermediate, 1-Piperazineethanol, reveals characteristic absorption bands corresponding to their specific structural features.

The precursor, 1-Piperazineethanol , exhibits a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic methylene (B1212753) groups in the piperazine (B1678402) ring and the ethanol (B145695) substituent are observed in the 2940-2800 cm⁻¹ region. The C-N stretching of the amine functionalities within the piperazine ring typically appears in the 1150-1050 cm⁻¹ range.

Upon chloroacetylation to form 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) , the most significant change in the IR spectrum is the appearance of a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1630 cm⁻¹. The broad O-H stretching band from the precursor remains, although its position and shape may be slightly altered by changes in intermolecular hydrogen bonding. The C-Cl stretching vibration of the chloroacetyl group is expected to show a weak to medium band in the 800-600 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands

| Functional Group | Compound | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (Alcohol) | 1-Piperazineethanol | 3400-3200 (broad) |

| C-H Stretch (Aliphatic) | 1-Piperazineethanol | 2940-2800 |

| C-N Stretch (Amine) | 1-Piperazineethanol | 1150-1050 |

| C=O Stretch (Amide) | 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) | 1680-1630 |

| O-H Stretch (Alcohol) | 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) | 3400-3200 (broad) |

| C-H Stretch (Aliphatic) | 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) | 2940-2800 |

| C-Cl Stretch | 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) | 800-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

For the intermediate 1-Piperazineethanol , the ¹H NMR spectrum would show distinct signals for the protons of the piperazine ring and the hydroxyethyl (B10761427) side chain. The two methylene groups of the piperazine ring adjacent to the nitrogen atoms would appear as multiplets in the range of 2.4-2.9 ppm. The protons of the methylene group attached to the hydroxyl group (-CH₂-OH) would likely resonate around 3.6 ppm, while the methylene group attached to the piperazine nitrogen (-N-CH₂-) would be found around 2.5 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

In the ¹³C NMR spectrum of 1-Piperazineethanol, the carbon atoms of the piperazine ring would typically resonate in the range of 45-55 ppm. The carbon of the methylene group attached to the hydroxyl group would be observed further downfield, around 60 ppm, due to the deshielding effect of the oxygen atom.

Following the reaction with chloroacetyl chloride to yield 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) , significant changes are expected in the NMR spectra. In the ¹H NMR spectrum, the protons of the methylene group of the chloroacetyl moiety (-CO-CH₂-Cl) would give rise to a sharp singlet around 4.1-4.3 ppm. The symmetry of the piperazine ring is broken, leading to more complex splitting patterns for the ring protons. The protons on the carbons adjacent to the newly formed amide nitrogen will experience a downfield shift.

The ¹³C NMR spectrum of the final product would show a new signal for the amide carbonyl carbon in the range of 165-170 ppm. The carbon of the chloroacetyl methylene group (-CH₂-Cl) would appear around 40-45 ppm. The chemical shifts of the piperazine ring carbons would also be affected by the introduction of the electron-withdrawing chloroacetyl group.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Protons | 1-Piperazineethanol | 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) |

|---|---|---|

| Piperazine ring (-CH₂-N-CH₂-) | 2.4-2.9 (m) | 2.5-3.8 (m) |

| -N-CH₂-CH₂-OH | ~2.5 (t) | ~2.6 (t) |

| -N-CH₂-CH₂-OH | ~3.6 (t) | ~3.7 (t) |

| -OH | variable (br s) | variable (br s) |

| -CO-CH₂-Cl | N/A | 4.1-4.3 (s) |

s = singlet, t = triplet, m = multiplet, br = broad

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | 1-Piperazineethanol | 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) |

|---|---|---|

| Piperazine ring (-CH₂) | 45-55 | 42-53 |

| -N-CH₂-CH₂-OH | ~59 | ~58 |

| -N-CH₂-CH₂-OH | ~60 | ~60 |

| -CO-CH₂-Cl | N/A | ~42 |

| -C=O | N/A | 165-170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation pattern.

For 1-Piperazineethanol , the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 130. Common fragmentation pathways would involve the cleavage of the C-C bond of the ethanol side chain, leading to a prominent fragment ion at m/z 100 ([M-CH₂OH]⁺) or m/z 87, corresponding to the piperazine ring with a vinyl group. Cleavage of the piperazine ring itself would also generate a series of characteristic fragment ions.

The mass spectrum of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) would exhibit a molecular ion peak [M]⁺ at m/z 206 (for the ³⁵Cl isotope) and a smaller [M+2]⁺ peak at m/z 208 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Key fragmentation would likely involve the loss of the chloroacetyl group or parts of it. For example, the loss of a chloromethyl radical (•CH₂Cl) would result in a fragment at m/z 157. Cleavage of the amide bond could lead to fragments corresponding to the chloroacetyl cation (m/z 77/79) or the piperazineethanol moiety.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) (C₈H₁₅ClN₂O₂), the calculated exact mass is 206.0822. HRMS analysis would be able to confirm this elemental composition, distinguishing it from other potential structures with the same nominal mass.

Table 4: Predicted Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Exact Mass | Key Fragment Ions (m/z) |

|---|---|---|---|

| 1-Piperazineethanol | C₆H₁₄N₂O | 130.1106 | 130, 100, 87, 56 |

| 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) | C₈H₁₅ClN₂O₂ | 206.0822 | 206/208, 157, 130, 77/79 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of the target compound from its intermediates, byproducts, and impurities, as well as for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of piperazine derivatives, derivatization is often employed to improve their volatility and chromatographic behavior. However, 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) may be amenable to direct GC-MS analysis. The retention time of the compound would be a key identifier, and the mass spectrometer would provide confirmation of its identity through its mass spectrum and fragmentation pattern. This technique is particularly useful for identifying and quantifying volatile impurities in the sample.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol, would be suitable for the analysis of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci). The retention time of the compound under specific chromatographic conditions serves as a qualitative parameter, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. A diode-array detector (DAD) or a UV detector would be appropriate for detecting the compound, as the amide chromophore would exhibit UV absorbance.

Elemental Composition Analysis (CHNS/O) of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) and its Intermediates

Elemental composition analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) within a chemical compound. This analysis is crucial in the characterization of newly synthesized molecules, providing a primary confirmation of a compound's empirical formula and purity. The data obtained from CHNS/O analysis is compared against theoretically calculated values derived from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the successful synthesis of the target compound.

In the synthesis of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci), elemental analysis is performed on the final product as well as its key intermediates, namely 1-(2-Hydroxyethyl)piperazine and chloroacetyl chloride, to ensure the integrity of each synthetic step.

Theoretical Elemental Composition

The theoretical elemental composition of a compound is calculated based on its molecular formula and the atomic masses of its constituent elements.

For the target compound, 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) , with a molecular formula of C₈H₁₅ClN₂O₂, the theoretical elemental composition is as follows:

| Element | Symbol | Percentage (%) |

| Carbon | C | 46.05 |

| Hydrogen | H | 7.25 |

| Chlorine | Cl | 16.99 |

| Nitrogen | N | 13.42 |

| Oxygen | O | 15.33 |

The synthesis of this target compound involves the reaction of two primary intermediates: 1-(2-Hydroxyethyl)piperazine and chloroacetyl chloride.

The intermediate 1-(2-Hydroxyethyl)piperazine has a molecular formula of C₆H₁₄N₂O. nih.govchemicalbook.comthermofisher.comnist.govnih.govchemeo.com Its theoretical elemental composition is detailed below:

| Element | Symbol | Percentage (%) |

| Carbon | C | 55.35 |

| Hydrogen | H | 10.84 |

| Nitrogen | N | 21.52 |

| Oxygen | O | 12.29 |

The second intermediate, chloroacetyl chloride , possesses the molecular formula C₂H₂Cl₂O. wikipedia.orgnist.govaxios-research.comchemicalbook.com The theoretical elemental composition for this compound is:

| Element | Symbol | Percentage (%) |

| Carbon | C | 21.27 |

| Hydrogen | H | 1.79 |

| Chlorine | Cl | 62.78 |

| Oxygen | O | 14.17 |

Detailed Research Findings

In a typical experimental workflow, a purified sample of the synthesized compound, such as 1-Piperazineethanol, 4-(chloroacetyl)-(9ci), would be subjected to combustion analysis. This process involves heating the sample to a high temperature in the presence of oxygen, which converts the elements into simple gaseous compounds (CO₂, H₂O, N₂). These gases are then separated and quantified, allowing for the determination of the percentage of each element in the original sample.

The experimentally determined percentages of C, H, and N are then compared to the calculated theoretical values. A strong agreement between the found and calculated values, typically within a margin of ±0.4%, is considered evidence of the compound's purity and correct elemental composition. Any significant deviation could indicate the presence of impurities, residual solvents, or that the desired reaction did not proceed as expected.

For instance, in the characterization of various N-aryl-4-(2-aryl-1-diazenyl)-piperazines, researchers have utilized a suite of spectroscopic techniques alongside elemental analysis to confirm the structures of their newly synthesized compounds. researchgate.netbenthamopenarchives.com Similarly, studies on other haloacetylated piperazine derivatives also rely on elemental analysis to verify the successful incorporation of the chloroacetyl group onto the piperazine ring. researchgate.net The synthesis and characterization of piperazine-substituted dihydrofuran derivatives also employed a range of analytical methods, including elemental analysis, to confirm the final structures. nih.govresearchgate.net

Therefore, in the context of synthesizing 1-Piperazineethanol, 4-(chloroacetyl)-(9ci), obtaining experimental elemental analysis data that closely matches the theoretical values presented in the tables above would be a critical step in validating the successful synthesis and purity of the compound and its intermediates.

Computational and Theoretical Investigations of 1 Piperazineethanol, 4 Chloroacetyl 9ci

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations would be essential to determine the most stable three-dimensional arrangement of atoms in 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) (its molecular geometry). Methods like Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G*) would likely be employed to perform geometry optimization. These calculations would yield key data such as bond lengths, bond angles, and dihedral angles.

The electronic structure could be elucidated by analyzing the distribution of electrons within the molecule. This involves mapping the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. Additionally, the electrostatic potential surface would be calculated to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations

Computational modeling could be used to investigate the synthesis of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci). A likely synthetic route involves the acylation of 1-piperazineethanol with chloroacetyl chloride. Reaction pathway modeling would trace the energetic profile of this reaction, from reactants to products.

A crucial aspect of this analysis is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insights into the reaction kinetics. The geometry of the transition state would also reveal the specific atomic interactions that occur during the bond-forming and bond-breaking processes.

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations can predict various spectroscopic parameters for 1-Piperazineethanol, 4-(chloroacetyl)-(9ci), which can be compared with experimental data for structure validation. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra.

The piperazine (B1678402) ring and the side chains of the molecule can adopt various spatial arrangements, known as conformations. A conformational analysis would be performed to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results would be presented as a potential energy surface, indicating the low-energy (and thus more populated) conformations.

Molecular Dynamics Simulations in Non-Biological Solvent Systems

To understand the behavior of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) in a solution, molecular dynamics (MD) simulations in various non-biological solvents (e.g., water, ethanol (B145695), dimethyl sulfoxide) would be performed. These simulations model the movement of the molecule and the surrounding solvent molecules over time, based on classical mechanics.

MD simulations can provide valuable information about the solute-solvent interactions, such as the formation of hydrogen bonds between the hydroxyl and carbonyl groups of the molecule and the solvent. The simulations would also reveal the molecule's dynamic behavior, including its conformational flexibility and rotational and translational diffusion in different solvent environments. This information is crucial for understanding its solubility and reactivity in solution.

Role of 1 Piperazineethanol, 4 Chloroacetyl 9ci As a Versatile Synthetic Building Block

Precursor in the Synthesis of Advanced Heterocyclic Scaffolds

The chloroacetyl group in 1-Piperazineethanol, 4-(chloroacetyl)- (9ci) serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of a variety of heterocyclic systems. The reaction of chloroacetamide derivatives with various nucleophiles is a well-established method for constructing rings. For instance, compounds bearing a chloroacetyl moiety can react with thioamides or thioureas to form thiazole (B1198619) rings, a common scaffold in many biologically active compounds. nih.govuea.ac.uk Similarly, reactions with hydrazines can lead to the formation of pyrazole (B372694) and other nitrogen-containing heterocycles. researchgate.net

The general synthetic utility is further exemplified by the reaction of α-haloketones with thiosemicarbazones, leading to the formation of thiazole derivatives. nih.gov By analogy, 1-Piperazineethanol, 4-(chloroacetyl)- (9ci) can be employed in similar cyclization strategies. For example, it can react with a dinucleophile, where one nucleophilic center displaces the chloride and the other reacts with the carbonyl group (potentially after transformation) or the other end of the piperazine (B1678402) ring, leading to the formation of diverse heterocyclic structures.

The synthesis of quinazolinone derivatives provides another illustration of the utility of chloroacetyl groups in building heterocyclic scaffolds. In a multi-step synthesis, a chloroacetamide derivative can be a key intermediate, reacting with anilines to build a portion of the final heterocyclic framework. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Chloroacetyl Precursors

| Precursor Type | Reactant | Resulting Heterocycle |

|---|---|---|

| Chloroacetamide | Thioamide/Thiourea | Thiazole nih.govuea.ac.uk |

| Chloroacetamide | Hydrazine | Pyrazole researchgate.net |

| Chloroacetamide | Substituted Aniline | Quinazolinone nih.gov |

Note: The table provides examples of reactions involving chloroacetyl groups, illustrating the potential synthetic pathways for 1-Piperazineethanol, 4-(chloroacetyl)- (9ci).

Intermediacy in the Chemical Production of Novel Organic Compounds

Beyond the synthesis of heterocyclic systems, 1-Piperazineethanol, 4-(chloroacetyl)- (9ci) is a crucial intermediate in the multi-step synthesis of novel organic compounds. The chloroacetyl group allows for the facile introduction of a piperazine-ethanol moiety onto a target molecule. This is particularly valuable in medicinal chemistry, where the piperazine ring is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties. cymitquimica.com

The synthesis of complex pharmaceutical intermediates often involves the sequential reaction of different functional groups. For example, a synthetic pathway might involve the initial reaction of the chloroacetyl group of 1-Piperazineethanol, 4-(chloroacetyl)- (9ci) with a nucleophilic substrate. The remaining hydroxyl group can then be used for subsequent transformations, such as esterification or etherification, to build up molecular complexity. This stepwise approach allows for the controlled and predictable synthesis of elaborate molecules. google.com

The reactivity of the chloroacetyl group makes it a valuable tool for creating libraries of compounds for drug discovery. By reacting 1-Piperazineethanol, 4-(chloroacetyl)- (9ci) with a diverse range of nucleophiles, a multitude of new chemical entities can be generated and screened for biological activity.

Applications in Materials Chemistry, including Polymer Design and Supramolecular Assembly

The bifunctional nature of 1-Piperazineethanol, 4-(chloroacetyl)- (9ci) also lends itself to applications in materials chemistry. The reactive chloroacetyl group can be used to functionalize polymers. For instance, it can be grafted onto existing polymer backbones containing nucleophilic groups, thereby modifying the polymer's properties. The introduction of the piperazine-ethanol moiety can enhance hydrophilicity, improve adhesion, or provide sites for further chemical modification.

A related compound, 1,4-bis(chloroacetyl)piperazine, is known to act as a cross-linking agent in polymer synthesis due to its two reactive chloroacetyl groups. smolecule.com By analogy, 1-Piperazineethanol, 4-(chloroacetyl)- (9ci), with its single reactive chloroacetyl group, can be utilized as a chain-end functionalizing agent or for creating pendant groups on a polymer chain. The hydroxyl group provides an additional point of attachment or interaction.

While direct evidence for its role in supramolecular assembly is not extensively documented, the structural features of 1-Piperazineethanol, 4-(chloroacetyl)- (9ci) suggest potential in this area. The piperazine ring can participate in non-covalent interactions such as hydrogen bonding and van der Waals forces, which are the driving forces for self-assembly. After reaction of the chloroacetyl group, the molecule can be incorporated into larger supramolecular structures. The hydroxyl group can also form strong hydrogen bonds, further directing the assembly process.

Development of Novel Reagents and Ligands in Organic Catalysis

The chloroacetyl group can be used to attach the piperazine moiety to other molecular fragments that can also coordinate to metals or influence the steric and electronic environment of the catalytic center. For example, reaction with a thiol-containing compound could introduce a soft donor atom, creating a mixed-donor ligand. The hydroxyl group can also be modified to introduce other coordinating groups.

The development of new ligands is crucial for advancing the field of organic catalysis. The modular nature of synthesizing ligands from precursors like 1-Piperazineethanol, 4-(chloroacetyl)- (9ci) allows for the systematic variation of ligand structure and the fine-tuning of catalytic performance.

Emerging Research Avenues and Future Chemical Investigations

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The traditional synthesis of N-acylpiperazines often involves the use of hazardous solvents, stoichiometric amounts of base, and energy-intensive procedures. Green chemistry principles are increasingly being applied to mitigate the environmental impact of such syntheses. eurekaselect.com Future research into the synthesis of 1-Piperazineethanol, 4-(chloroacetyl)- (9ci) is geared towards developing more sustainable and efficient protocols.

Key areas of investigation include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com The application of microwave irradiation to the chloroacetylation of 1-Piperazineethanol could lead to higher yields and cleaner reaction profiles.

Use of Greener Solvents: Replacing conventional chlorinated solvents like dichloromethane (B109758) with more environmentally benign alternatives such as ethanol (B145695), water, or ionic liquids is a primary goal. nih.gov The synthesis of related piperazine (B1678402) derivatives has been successfully demonstrated in ethanol. prepchem.com

Catalyst-Free and Solvent-Free Reactions: Exploring reaction conditions that eliminate the need for a catalyst and solvent altogether represents a significant advancement in green synthesis. eurekaselect.com For instance, the reaction of 1-piperazineethanol with chloroacetyl chloride could potentially be carried out under neat conditions, possibly with microwave assistance, to minimize waste.

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches

| Parameter | Conventional Method | Microwave-Assisted (in Ethanol) | Solvent-Free (Microwave) |

|---|---|---|---|

| Solvent | Dichloromethane | Ethanol | None |

| Reaction Time | 6-8 hours | 15-30 minutes | 5-10 minutes |

| Energy Consumption | High | Low | Very Low |

| Byproduct Generation | Moderate | Low | Minimal |

| Yield | Good | Potentially Higher | Potentially High |

Exploration of Unconventional Reaction Pathways and Regioselectivity

Beyond traditional acylation methods, the exploration of unconventional reaction pathways for the synthesis and functionalization of 1-Piperazineethanol, 4-(chloroacetyl)- (9ci) opens up new avenues for chemical innovation.

Regioselectivity: The synthesis of the target compound from 1-Piperazineethanol and chloroacetyl chloride demonstrates high regioselectivity. The acylation occurs preferentially at the secondary amine (N-4) rather than the tertiary amine formed by the ethanol substituent (N-1). This is attributed to the greater nucleophilicity and lower steric hindrance of the secondary amine. Understanding and controlling regioselectivity is crucial, especially when designing more complex derivatives. organic-chemistry.org

Unconventional Pathways:

Photoredox Catalysis: This emerging field in organic synthesis utilizes light to drive chemical reactions. mdpi.com Photoredox catalysis could enable novel C-H functionalization reactions on the piperazine ring of 1-Piperazineethanol, 4-(chloroacetyl)- (9ci), allowing for the introduction of various substituents at positions that are inaccessible through traditional methods. beilstein-journals.orgencyclopedia.pub

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. mdpi.com The synthesis of 1-Piperazineethanol, 4-(chloroacetyl)- (9ci) in a flow system could enhance reaction efficiency and facilitate large-scale production.

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict reactivity, and understand the structural and electronic properties of molecules. nih.gov Advanced computational studies on 1-Piperazineethanol, 4-(chloroacetyl)- (9ci) can offer valuable insights that complement experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to:

Model the reaction pathway of the chloroacetylation of 1-Piperazineethanol, identifying transition states and intermediates.

Calculate the activation energies for reactions at both nitrogen atoms to provide a quantitative explanation for the observed regioselectivity.

Investigate the electronic properties of the molecule, such as atomic charges and frontier molecular orbital energies, to predict its reactivity towards various reagents. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to:

Study the conformational flexibility of the 1-Piperazineethanol, 4-(chloroacetyl)- (9ci) molecule in different solvents.

Analyze the interaction of the molecule with other chemical species, which is crucial for designing derivatives with specific binding properties.

Table 2: Potential Parameters for Computational Investigation

| Computational Method | Parameter to be Studied | Expected Insight |

|---|---|---|

| DFT | Transition State Energy | Understanding of reaction kinetics |

| DFT | Frontier Molecular Orbital (HOMO/LUMO) Energies | Prediction of reactivity and reaction sites |

| MD Simulation | Conformational Analysis | Information on the molecule's 3D structure and flexibility |

| MD Simulation | Solvation Free Energy | Understanding of solubility and solvent effects |

Rational Design of Highly Functionalized Derivatives for Specialized Chemical Applications

The rational design of novel derivatives of 1-Piperazineethanol, 4-(chloroacetyl)- (9ci) can lead to molecules with tailored properties for a wide range of specialized chemical applications, extending beyond the traditional focus on pharmaceuticals. nih.gov The chloroacetyl group is a key functional handle that can be readily modified through nucleophilic substitution reactions. nih.gov

Potential Avenues for Derivative Design:

Linkers for Bioconjugation: By reacting the chloroacetyl group with thiols, amines, or other nucleophiles on biomolecules, derivatives of 1-Piperazineethanol, 4-(chloroacetyl)- (9ci) can serve as flexible linkers in the construction of antibody-drug conjugates or other bioconjugates.

Building Blocks for Materials Science: The bifunctional nature of the molecule makes it an attractive building block for the synthesis of polymers and functional materials. The hydroxyl group can be used for esterification or etherification reactions to incorporate the piperazine unit into polymer backbones.

Chemical Probes: Functionalization with fluorophores, quenchers, or affinity tags can yield chemical probes for studying biological systems or for use in diagnostic assays.

Metal Chelators: The introduction of specific coordinating groups can lead to derivatives capable of selectively binding metal ions, with potential applications in catalysis, sensing, or as imaging agents. mdpi.com

Table 3: Examples of Rationally Designed Derivatives and Their Potential Applications

| Reactant for Chloroacetyl Group | Resulting Functional Group | Potential Specialized Application |

|---|---|---|

| Cysteine-containing peptide | Thioether | Bioconjugation linker |

| Azide salt | Azide | Precursor for click chemistry reactions |

| A fluorescent dye with an amine group | Secondary amine | Fluorescent chemical probe |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Piperazineethanol,4-(chloroacetyl)-(9ci)?

- Methodology : The compound can be synthesized via nucleophilic substitution, where the chloroacetyl group is introduced to the piperazineethanol backbone. For example, reacting piperazineethanol derivatives with chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Reaction progress should be monitored using TLC or HPLC. Purification via column chromatography or recrystallization ensures high purity (>98%) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- NMR (¹H/¹³C) : Confirms the presence of the chloroacetyl group (δ ~4.0–4.2 ppm for CH₂Cl; δ ~170 ppm for carbonyl carbon).

- Mass Spectrometry : Verifies molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).

- IR Spectroscopy : Identifies hydroxyl (~3200–3500 cm⁻¹) and carbonyl (~1650–1750 cm⁻¹) stretches.

- Elemental Analysis : Validates purity and stoichiometry .

Q. What safety protocols are essential for handling 1-Piperazineethanol,4-(chloroacetyl)-(9ci) in the lab?

- Guidelines :

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.

- Avoid skin/eye contact; in case of exposure, rinse with water for 15 minutes.

- Store in airtight, corrosion-resistant containers at 2–8°C, away from moisture and oxidizers.

- Follow SDS recommendations for similar piperazine derivatives (e.g., skin/eye irritation risks) .

Advanced Research Questions

Q. How does the chloroacetyl group influence reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Insight : The electron-withdrawing chloro group increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, thiols). Kinetic studies (stopped-flow spectroscopy) and DFT calculations can quantify activation barriers. Applications include synthesizing amide/ester derivatives for drug discovery .

Q. What strategies optimize stability during long-term storage of this compound?

- Experimental Design :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Use desiccants (silica gel) and inert gas (N₂) to prevent hydrolysis.

- Avoid alkaline conditions, which may degrade the chloroacetyl group into glycolic acid derivatives .

Q. Can computational models predict the biological activity of derivatives targeting CNS receptors?

- Methodology :

- Molecular Docking : Screen derivatives against dopamine or serotonin receptors (e.g., PDB: 6CM4) to assess binding affinity.

- QSAR Analysis : Correlate substituent effects (e.g., chloro position) with activity using descriptors like logP and polar surface area.

- MD Simulations : Evaluate ligand-receptor complex stability over 100 ns trajectories .

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?

- Analytical Approach :

- Cross-validate with 2D NMR (COSY, HSQC) to resolve signal overlaps.

- Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Cl vs. isotopic peaks).

- Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .

Data Contradictions and Resolution

- Synthesis Routes : describes chloroalkylation of piperazineethanol, while other entries (e.g., ) suggest chloroaryl derivatives. Researchers should verify reaction conditions (temperature, solvent polarity) to avoid side products like dimerization or over-substitution.

- Toxicity Data Gaps : While acute toxicity data are absent, extrapolate from structurally similar compounds (e.g., ) and conduct in vitro assays (e.g., HepG2 cell viability) to establish preliminary safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.